Bcl-2 Inhibitor - 383860-03-5

Bcl-2 Inhibitor

Catalog Number: EVT-255385
CAS Number: 383860-03-5
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BCL-2 Inhibitor is any agent that inhibits the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2; Bcl2).

Obatoclax (GX15-070)

Compound Description: Obatoclax is a pan-BCL-2 inhibitor that targets BCL-2, BCL-xL, MCL-1, and BCL-w. [, , ] It has shown potent anti-tumor activity in various cancers, including breast cancer, prostate cancer, and glioblastoma. [, , ] Obatoclax can induce apoptosis and sensitize cancer cells to chemotherapy and radiotherapy. [, ] It can also modulate the immune response by decreasing regulatory T cells and preserving effector T cells. []

Navitoclax

Compound Description: Navitoclax is a BCL-2 inhibitor that targets both BCL-2 and BCL-xL. [, ] It has shown promising anti-tumor activity in hematological malignancies, including acute myeloid leukemia (AML). [, , ]

APG-2575 (Lisaftoclax)

Compound Description: APG-2575 is a novel, highly potent, and selective BCL-2 inhibitor. [, ] It has demonstrated promising preclinical activity against various cancers, including diffuse large B-cell lymphoma (DLBCL) and estrogen receptor-positive (ER+) breast cancer. [, ] APG-2575 induces apoptosis and shows synergistic effects when combined with BTK inhibitors or MDM2-P53 inhibitors in DLBCL. []

AT-101

Compound Description: AT-101 is a novel, orally available, pan-BCL-2 inhibitor that targets BCL-2, BCL-xL, MCL-1, and BCL-w. [] It has shown promising preclinical and clinical activity in multiple myeloma. [] AT-101 enhances the cytotoxicity of lenalidomide and dexamethasone. []

S65487/VOB560

Compound Description: S65487/VOB560 is a potent and selective intravenous second-generation BCL-2 inhibitor. [] It exhibits activity against both wild-type BCL-2 and clinically relevant BCL-2 mutants that confer resistance to venetoclax. [] S65487/VOB560 induces apoptosis in hematological cancer cell lines and shows strong anti-tumor activity in preclinical models, including those resistant to venetoclax. []

HA14-1

Compound Description: HA14-1 is a small molecule Bcl-2 antagonist. [] Research demonstrated its monotherapeutic potential against follicular lymphoma cells with t(14;18) translocation and Bcl-2 overexpression. [] The compound induces apoptosis in follicular lymphoma cells through rapid dissipation of the ∆Ψm, generation of ROS and caspase-dependent apoptosis. []

YM-155

Compound Description: YM-155 is a survivin inhibitor. [] Studies showed that YM-155 could enhance the apoptotic effects of the Bcl-2 inhibitor ABT-263 in hepatocellular carcinoma (HCC) cells. []

FCN-338

Compound Description: FCN-338 is a novel and selective Bcl-2 inhibitor with nanomolar affinity to Bcl-2 and good oral bioavailability. [] It has demonstrated significant anti-proliferation potency against a panel of Bcl-2-addicted human B-cell lymphoma cell lines. []

L105

Compound Description: L105 is a next-generation Bcl-2 inhibitor with high potency against wild-type Bcl-2 and acquired resistance mutations, such as G101V and D103Y. [] The compound exhibited superior antitumor activity compared to venetoclax in preclinical studies and showed excellent oral bioavailability. []

Source and Classification

Bcl-2 inhibitors are classified as BH3 mimetics, which mimic the action of BH3-only proteins that bind to and inhibit the anti-apoptotic functions of Bcl-2. These inhibitors have been developed through various synthetic strategies and are undergoing clinical trials for their efficacy against different types of cancers, including leukemia, lymphoma, and solid tumors .

Synthesis Analysis

The synthesis of Bcl-2 inhibitors typically involves several strategic methodologies:

  1. Direct Coupling Reactions: A common method includes the direct coupling of carboxylic acids with amines in the presence of coupling agents like EDC.HCl and bases such as DMAP in dry DMF under nitrogen atmosphere. This approach has been successfully applied to synthesize various derivatives, including benzothiazole and benzimidazole compounds .
  2. Alkylation and Nitration: For certain derivatives, alkylation reactions using sulfonyl chlorides followed by nitration can be performed to introduce functional groups necessary for biological activity. Subsequent aromatic nucleophilic substitutions are used to yield the final products .
  3. Ester Hydrolysis: Some compounds undergo ester hydrolysis to convert intermediates into more active forms, enhancing their ability to inhibit Bcl-2 effectively .

These methodologies highlight the versatility in designing compounds with specific structural features that enhance their binding affinity and biological activity against Bcl-2.

Molecular Structure Analysis

The molecular structure of Bcl-2 inhibitors typically features a core scaffold that allows for interaction with the hydrophobic groove of the Bcl-2 protein. The inhibitors often contain:

  • Benzothiazole or Benzimidazole Rings: These structures provide a rigid framework conducive to binding.
  • Alkylsulfonyl Groups: These substituents can enhance solubility and interaction with the target protein.
  • Functional Groups: Modifications such as amino or nitro groups can be strategically placed to optimize binding affinity and selectivity .

Molecular docking studies have demonstrated that these compounds can achieve strong binding interactions with Bcl-2, often exhibiting lower IC50 values than standard treatments .

Chemical Reactions Analysis

Bcl-2 inhibitors undergo several chemical reactions during their synthesis:

  1. Coupling Reactions: The formation of amide bonds through coupling reactions is fundamental in constructing the core structure of these inhibitors.
  2. Reduction Reactions: Nitro groups in intermediates are often reduced to amines, which are crucial for enhancing biological activity .
  3. Hydrolysis: Ester bonds may be hydrolyzed to yield free acids or alcohols that can further participate in biological interactions .

These reactions are critical for developing compounds with desired pharmacological properties.

Mechanism of Action

The mechanism by which Bcl-2 inhibitors exert their effects primarily involves:

  1. Disruption of Protein Interactions: By binding to Bcl-2, these inhibitors prevent its interaction with pro-apoptotic proteins like BAX and BAK. This disruption leads to mitochondrial outer membrane permeabilization (MOMP), facilitating the release of cytochrome c and other apoptotic factors into the cytosol.
  2. Activation of Apoptotic Pathways: The release of apoptotic mediators triggers caspase cascades, leading to programmed cell death. Additionally, some inhibitors may activate alternative pathways such as SAPK/JNK signaling, further promoting apoptosis .

This dual mechanism underscores the potential effectiveness of Bcl-2 inhibitors in cancer therapy.

Physical and Chemical Properties Analysis

The physical and chemical properties of Bcl-2 inhibitors include:

  • Solubility: Many compounds are designed to be soluble in organic solvents like dimethyl sulfoxide (DMSO), which is essential for biological assays.
  • Stability: Stability under physiological conditions is critical for ensuring efficacy; many synthesized compounds demonstrate good stability across various pH levels.
  • Drug-likeness: Properties such as molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors are evaluated using Lipinski's rule of five and Veber's criteria to ensure suitable pharmacokinetic profiles .

These properties play a vital role in determining the viability of these compounds as therapeutic agents.

Applications

Bcl-2 inhibitors have significant applications in cancer therapy:

Molecular Basis of Bcl-2 in Apoptotic Regulation

Structural and Functional Dynamics of the Bcl-2 Protein Family

The Bcl-2 protein family constitutes the central regulatory node of the intrinsic apoptotic pathway, characterized by a conserved structural fold comprising 7-8 α-helices that form a hydrophobic groove and a C-terminal transmembrane (TM) domain. This tertiary structure, remarkably conserved from sponges to humans, resembles pore-forming domains of bacterial toxins and enables membrane interactions and oligomerization [4] [10]. The family is functionally and structurally divided into three subgroups:

Table 1: Classification of Core Bcl-2 Family Proteins

SubgroupRepresentative MembersKey Structural DomainsMolecular WeightPrimary Function
Anti-apoptoticBcl-2BH1-BH4, TM domain26 kDaSequesters pro-apoptotic effectors
Bcl-XLBH1-BH4, TM domain30 kDaBinds/neutralizes BH3-only proteins
Mcl-1BH1-BH3, TM domain37 kDaRapid turnover, resistance factor
Pro-apoptotic effectorsBaxBH1-BH3, TM domain21 kDaForms mitochondrial pores
BakBH1-BH3, TM domain23 kDaOligomerizes at mitochondrial membrane
BokBH1-BH3, TM domain25 kDaEndoplasmic reticulum localization
BH3-only proteinsBid, Bim, Puma, NoxaBH3 domain only22-26 kDaSensitizers/activators of effectors

Anti-Apoptotic Members: Bcl-2, Bcl-XL, Mcl-1

Anti-apoptotic proteins (Bcl-2, Bcl-XL, Mcl-1, Bcl-w, Bfl-1) possess all four BH domains (BH1-BH4) and a C-terminal transmembrane domain anchoring them to mitochondrial, endoplasmic reticulum, and nuclear membranes. Their defining structural feature is an elongated hydrophobic groove formed by BH1, BH2, and BH3 domains, which acts as a receptor for the BH3 α-helix of pro-apoptotic partners. Bcl-2 and Bcl-XL share high structural similarity, with Bcl-XL being the first family member structurally characterized by both X-ray crystallography and NMR, revealing its 20Å deep hydrophobic groove [2] [10]. Mcl-1 differs in having a larger, more flexible binding groove, shorter half-life, and unique N-terminal regulatory sequences, contributing to its role in drug resistance [3] [5].

Pro-Apoptotic Effectors: Bax, Bak, Bok

Multidomain pro-apoptotic effectors (Bax, Bak, Bok) contain BH1-BH3 domains. Inactive Bax is cytosolic, undergoing conformational activation and mitochondrial translocation upon apoptosis induction. Bak is constitutively mitochondrial. Both oligomerize to form pores in the mitochondrial outer membrane (MOM). Structurally, their hydrophobic grooves are partially occluded in the inactive state; activation involves groove exposure and TM domain insertion. Bok, while structurally similar, is primarily resident at the endoplasmic reticulum and exhibits distinct regulation through TM domain interactions with anti-apoptotics like Bcl-2 and Mcl-1 [8] [10].

BH3-Only Proteins: Bid, Bim, Puma, Noxa

BH3-only proteins are structurally diverse but share the conserved amphipathic α-helical BH3 domain (~16 residues) that mediates their interaction with the hydrophobic grooves of anti-apoptotic proteins or the activation grooves of effectors. Bim and Puma are "activators" capable of directly binding and activating Bax/Bak. Bid requires proteolytic activation (e.g., by caspase-8) to its truncated form (tBid) to become active. Noxa acts as a "sensitizer" specifically targeting Mcl-1. Their expression or activation is tightly regulated by transcriptional and post-translational mechanisms in response to cellular stress [1] [3] [5].

Intrinsic Apoptotic Pathway: Mitochondrial Outer Membrane Permeabilization (MOMP)

Interaction Networks Between Bcl-2 Family Members

Apoptotic fate is determined by a dynamic network of competitive protein-protein interactions. Anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) sequester pro-apoptotic BH3-only proteins (e.g., Bim, Bid) or activated Bax/Bak via insertion of the BH3 α-helix into their hydrophobic groove. The "direct activation" model proposes that certain BH3-only proteins (e.g., tBid, Bim) can directly bind and conformationally activate Bax/Bak. Conversely, the "derepression" model emphasizes that neutralizing anti-apoptotics allows default activation of Bax/Bak by constitutively present BH3-only proteins. Both models converge on Bax/Bak oligomerization as the critical event. Recent research highlights additional complexity through interactions mediated by the transmembrane domains (TMDs). The TMD of Bcl-2 directly interacts with the TMD of Bok at the endoplasmic reticulum, inhibiting Bok-mediated apoptosis independently of the canonical BH3-groove binding [6] [8]. Similarly, the BAX TMD mediates dimer-dimer interactions critical for pore expansion [8].

Regulation of Cytochrome c Release and Caspase Activation

Oligomerization of activated Bax or Bak forms proteolipid pores in the mitochondrial outer membrane (MOM), leading to Mitochondrial Outer Membrane Permeabilization (MOMP). This process is negatively regulated by anti-apoptotic proteins binding and sequestering Bax/Bak monomers or BH3-only proteins. MOMP results in the release of cytochrome c and other apoptogenic factors from the mitochondrial intermembrane space into the cytosol. Cytochrome c forms the apoptosome with Apaf-1, activating caspase-9, which in turn cleaves and activates executioner caspases (e.g., caspase-3, -7), culminating in cellular demolition. The Bcl-2 family tightly controls the permeability of the MOM, thereby acting as the decisive checkpoint for intrinsic apoptosis commitment [3] [7].

Evolutionary Conservation of Bcl-2 Family Proteins

Bcl-2 family proteins are ancient regulators, originating early in metazoan evolution. Functional homologs with conserved Bcl-2 folds have been identified in Porifera (sponges), Placozoa, and Cnidaria (e.g., Hydra), predating the cnidarian-bilaterian split (~600-700 million years ago). The core structural elements—the hydrophobic groove and the overall α-helical bundle fold—are highly conserved, underscoring their fundamental role in regulated cell death [4] [9]. While anti-apoptotic and effector proteins (possessing the Bcl-2 fold) are present in basal metazoans, the BH3-only proteins evolved later, appearing in cnidarians and most bilaterians. Notably, some organisms like the urochordate Oikopleura dioica have completely lost Bcl-2 family genes, demonstrating that Bcl-2-regulated apoptosis is not absolutely essential in all metazoans. Viral evolution has repeatedly captured Bcl-2 homologs (e.g., BHRF1 from Epstein-Barr virus, KsBcl-2 from Kaposi Sarcoma herpesvirus, vMIA from cytomegalovirus) that subvert host apoptosis by mimicking the groove structure to sequester pro-apoptotic BH3 domains, highlighting the evolutionary pressure to control this pathway [4] [9].

Properties

CAS Number

383860-03-5

Product Name

Bcl-2 Inhibitor

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O

Synonyms

4-Methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene; 1,1-(1,2-Ethanediyl)bis[5-                              methoxy-2-nitroso-benzene

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.